![molecular formula C17H17N3O B5213945 4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5213945.png)

4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine derivatives involves several key steps that include the formation of the 1,2,4-oxadiazole ring, typically through the reaction of appropriate hydrazides with carbon disulfide in basic conditions or through cyclization reactions involving amidoximes and carboxylic acid derivatives. For instance, the synthesis of closely related 1,3,4-oxadiazole derivatives has been achieved by reacting 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid with ethyl 3-aryl-1H-pyrazole-5-carboxylate, showcasing the versatility of the oxadiazole synthesis methods (Ge et al., 2014).

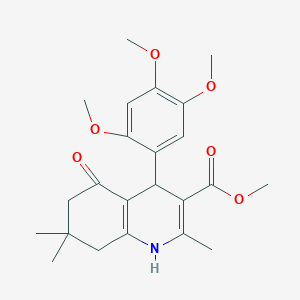

Molecular Structure Analysis

The molecular structure of 4-[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine derivatives exhibits distinct characteristics due to the presence of the oxadiazole ring. X-ray crystallography studies have been conducted on similar compounds, revealing that these molecules tend to form discrete layers in the crystal lattice, with the planes of the molecules parallel to each other. This structural arrangement is crucial for their electronic properties and behavior in solid-state applications (Wang et al., 2002).

Chemical Reactions and Properties

4-[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine and its derivatives participate in various chemical reactions, primarily due to the reactive nature of the oxadiazole ring. These compounds can undergo substitution reactions at the phenyl ring, offering pathways to a wide range of functionalized materials. The oxadiazole ring itself is known for its electron-accepting properties, making these compounds valuable in the development of electron-transporting and hole-blocking layers in organic electronics.

Physical Properties Analysis

The physical properties of 4-[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine derivatives are influenced by their molecular structure. These compounds typically exhibit high thermal stability and solid-state fluorescence, which are desirable traits for materials used in OLEDs and other photonic applications. The fluorescence spectral characteristics of similar compounds have been studied, indicating their potential for use in optoelectronic devices (Ge et al., 2014).

Orientations Futures

Mécanisme D'action

Target of Action

A structurally similar compound, “2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole”, is known to be used as a hole-blocking material in the fabrication of multilayer polymer light-emitting diodes .

Mode of Action

It can be inferred from the structurally similar compound mentioned above that it may interact with its targets by blocking holes in the fabrication of multilayer polymer light-emitting diodes . This interaction results in the enhancement of the efficiency of the device .

Result of Action

It is known that a structurally similar compound enhances the efficiency of multilayer polymer light-emitting diodes when used as a hole-blocking material .

Propriétés

IUPAC Name |

3-(4-tert-butylphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-17(2,3)14-6-4-12(5-7-14)15-19-16(21-20-15)13-8-10-18-11-9-13/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXFRLCJOPYHIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-YL]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate](/img/structure/B5213863.png)

![2,6,6-trimethyl-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-1-propyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5213870.png)

![3-{methyl[4-(methylsulfonyl)-2-nitrophenyl]amino}propanenitrile](/img/structure/B5213887.png)

![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5213897.png)

![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5213906.png)

![5-[4-(2,4-dinitrophenoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213918.png)

![4-{4-[3-methyl-7-(4-nitrobenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5213921.png)

![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B5213924.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(2-methoxyethyl)-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B5213948.png)

![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5213950.png)